molecular formula C6H12O6 B12655042 beta-D-tagatopyranose CAS No. 20197-42-6

beta-D-tagatopyranose

Cat. No.: B12655042
CAS No.: 20197-42-6
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-DPYQTVNSSA-N
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Description

Beta-D-tagatopyranose is a monosaccharide that belongs to the class of ketoses. It is an isomer of D-fructose and is chemically classified as a hexose sugar. This compound is naturally found in limited quantities in dairy products and some fruits. It is known for its sweetening properties and is used as a low-calorie sugar substitute in various food and beverage products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-tagatopyranose can be synthesized through the isomerization of D-galactose. This process involves the use of L-arabinose isomerase, an enzyme that catalyzes the conversion of D-galactose to D-tagatose. The reaction typically occurs at temperatures around 50°C and a pH range of 5 to 9 .

Industrial Production Methods: Industrial production of this compound involves the enzymatic hydrolysis of lactose to produce D-galactose, which is then isomerized to D-tagatose using L-arabinose isomerase. This method is efficient and yields a high conversion rate of D-galactose to D-tagatose .

Chemical Reactions Analysis

Types of Reactions: Beta-D-tagatopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles.

Major Products Formed:

Scientific Research Applications

Beta-D-tagatopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-tagatopyranose involves its interaction with specific enzymes and metabolic pathways. It is metabolized in the body through the same pathways as other hexose sugars. The compound is known to influence insulin secretion and glucose metabolism, making it a potential therapeutic agent for managing diabetes and obesity .

Comparison with Similar Compounds

    D-Tagatose: An isomer of beta-D-tagatopyranose with similar sweetening properties.

    D-Fructose: Another hexose sugar with a similar structure but different metabolic pathways.

    D-Galactose: The precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific isomeric form and its ability to be used as a low-calorie sweetener. Unlike D-fructose, it has a lower glycemic index, making it suitable for diabetic patients .

Properties

CAS No.

20197-42-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

LKDRXBCSQODPBY-DPYQTVNSSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

melting_point

134.5 °C

physical_description

Solid

Origin of Product

United States

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